molecular formula C6H12ClN B1457339 N-(prop-2-en-1-yl)cyclopropanamine hydrochloride CAS No. 1432679-05-4

N-(prop-2-en-1-yl)cyclopropanamine hydrochloride

Cat. No.: B1457339
CAS No.: 1432679-05-4
M. Wt: 133.62 g/mol
InChI Key: GKIWTYRVRLUMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(prop-2-en-1-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol . . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Properties

IUPAC Name

N-prop-2-enylcyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-5-7-6-3-4-6;/h2,6-7H,1,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIWTYRVRLUMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with prop-2-en-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclopropanamines, oxides, and reduced amines .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : This compound serves as a fundamental building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potential applications.

2. Biology

  • Enzyme Inhibition : N-(prop-2-en-1-yl)cyclopropanamine hydrochloride is utilized in studies related to enzyme inhibition. It has shown potential in inhibiting specific enzymes, which is crucial for understanding various biological processes.

3. Medicine

  • Therapeutic Potential : The compound is being investigated for its therapeutic effects, particularly in drug synthesis. Its ability to modulate receptor functions suggests potential applications in treating conditions such as depression and anxiety.

4. Industry

  • Material Development : In industrial applications, this compound is explored for developing new materials and chemical processes, leveraging its unique chemical properties.

Research indicates significant biological activity associated with this compound, including:

  • Enzyme Inhibition : It has been shown to inhibit cysteine proteases critical in viral replication cycles, with IC50 values indicating strong potency .
  • Antiviral Activity : In vitro assays demonstrate that related compounds exhibit antiviral properties by inhibiting viral replication in cell cultures . For example, an analog showed an EC50 value of 40 nM against chikungunya virus (CHIKV) .

Case Studies

Enzyme Inhibition
A study demonstrated that similar compounds could act as irreversible inhibitors of cysteine proteases critical for viral replication. The IC50 values for these inhibitors were found to be in the nanomolar range, indicating strong potency.

Antiviral Activity
In vitro assays have shown that related compounds exhibit antiviral properties by inhibiting viral replication in cell cultures. An analog demonstrated an EC50 value of 40 nM against chikungunya virus (CHIKV), highlighting the potential for antiviral drug development.

Therapeutic Applications
The compound has been investigated for its role in treating diseases where enzyme inhibition is beneficial, such as certain cancers and viral infections. Its ability to modulate receptor functions may also open avenues for treating conditions like depression or anxiety through neurotransmitter systems .

Research Findings

Recent studies focus on optimizing the biological activity of cyclopropanamine derivatives through structural modifications:

  • Structure-Activity Relationship (SAR) : Modifications to the cyclopropane ring or substituents on the amine group can significantly influence biological activity and selectivity towards specific targets.
  • Metabolic Stability : Enhancements in metabolic stability have been achieved through careful design, leading to improved pharmacokinetic profiles suitable for therapeutic use .

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(prop-2-en-1-yl)cyclopropanamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Biological Activity

N-(prop-2-en-1-yl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. Understanding its biological activity is crucial for exploring its therapeutic applications.

This compound exhibits a range of chemical behaviors, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of various derivatives that may enhance or alter its biological activity. The compound interacts with specific molecular targets, primarily enzymes and receptors, which can result in significant biological effects such as inhibition of enzymatic activity or modulation of receptor functions.

Major Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Formation of oxidesPotassium permanganate, hydrogen peroxide
Reduction Formation of aminesLithium aluminum hydride, sodium borohydride
Substitution Nucleophilic substitution to form derivativesAlkyl halides, acyl chlorides

Biological Activity

Research indicates that this compound can inhibit specific enzyme activities, which is essential for its potential therapeutic roles. For example, studies have shown that compounds with similar structures exhibit potent inhibitory effects against various proteases and other enzymes involved in disease processes .

Case Studies

  • Enzyme Inhibition : A study demonstrated that similar compounds could act as irreversible inhibitors of cysteine proteases, which are critical in viral replication cycles. The IC50 values for these inhibitors were found to be in the nanomolar range, indicating strong potency .
  • Antiviral Activity : In vitro assays have shown that related compounds exhibit antiviral properties by inhibiting viral replication in cell cultures. For instance, an analog demonstrated an EC50 value of 40 nM against chikungunya virus (CHIKV), highlighting the potential of these compounds in antiviral drug development .
  • Therapeutic Applications : The compound has been investigated for its role in treating diseases where enzyme inhibition is beneficial, such as certain cancers and viral infections. Its ability to modulate receptor functions may also open avenues for treating conditions like depression or anxiety through neurotransmitter systems.

Research Findings

Recent studies have focused on optimizing the biological activity of cyclopropanamine derivatives through structural modifications. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the cyclopropane ring or substituents on the amine group can significantly influence biological activity and selectivity towards specific targets .
  • Metabolic Stability : Enhancements in metabolic stability have been achieved through careful design, leading to improved pharmacokinetic profiles suitable for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(prop-2-en-1-yl)cyclopropanamine hydrochloride
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N-(prop-2-en-1-yl)cyclopropanamine hydrochloride

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